Home > Products > Screening Compounds P53074 > 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide - 1396876-56-4

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2831193
CAS Number: 1396876-56-4
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol

Compound Description: (E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol is a hydrazone compound synthesized by reacting 2-hydrazinylpyrazine and 2-hydroxybenzaldehyde. [, , ] This compound exhibits intramolecular hydrogen bonding patterns and aligns into chains through intermolecular hydrogen bonds. [, , ] It is also noted that heteroaromatic hydrazones and their derivatives have been studied for their potential in cancer and HIV treatment. [, , ]

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This complex molecule is a peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. [] Notably, its sulfonamide moiety contributes to both its cannabinoid-1 receptor activity and its desirable tPSA value, which limits its ability to cross the blood-brain barrier. []

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound features a sulfonamide group with an approximately tetrahedral geometry around the sulfur atom. [] Its crystal structure exhibits a network of hydrogen bonds leading to the formation of dimers and a two-dimensional network. []

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate (Azilsartan Methyl Ester)

Compound Description: This compound, known as Azilsartan methyl ester, is obtained via cyclization of methyl (Z)-2-ethoxy-1-{(2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. [] It exhibits a complex conformation with specific dihedral angles between various rings in the structure. [] Its crystal structure reveals a three-dimensional network linked by hydrogen bonds and aromatic π–π stacking interactions. []

(R)- and (S)-2-((2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (N51 and N52)

Compound Description: These two enantiomers, N51 and N52, are inhibitors of histone lysine demethylase 5A (KDM5A). [] They exhibit significant differences in binding affinity and inhibitory activity towards KDM5A, with the S enantiomer (N52) displaying greater binding affinity. [] Structural studies highlight the specific interactions responsible for the differences in binding affinity between these enantiomers. []

(R)- and (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (N54 and N55)

Compound Description: N54 and N55 represent another pair of enantiomers that inhibit KDM5A. [] Similar to N51/N52, they display differences in binding affinity and inhibitory activity, with the R enantiomer (N54) being more potent. [] Structural studies elucidate the interactions contributing to these differences in binding and potency. [] Notably, the more potent inhibition by N54 translates to differences in growth inhibitory activity. []

4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1-9)

Compound Description: This series of sulfonamides was synthesized via diazo reaction between sulfamerazine and substituted aromatic amines. [] They exhibit inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases I and II (hCA I and II). [] Compound 1 (unsubstituted) demonstrates the highest activity against AChE, compound 5 (4-ethoxy-substituted) against hCA I, and compound 8 (4-bromo-substituted) against hCA II. [] Docking studies provide insights into their inhibitory activities and interactions with the target enzymes. []

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one

Compound Description: This class of compounds was designed and synthesized for its anti-breast cancer activity. [] Compounds C-3, C-5, and C-15 exhibited potent cytotoxicity against estrogen receptor-positive MCF-7 cells. [] Further evaluation revealed C-5 displayed a strong affinity for the estrogen receptor, comparable to tamoxifen. [] Docking studies predicted its binding orientation towards the estrogen receptor-α. []

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

Compound Description: AZD7624 is a p38 inhibitor studied for its potential in treating chronic obstructive pulmonary disease. [] Its crystal structure, determined using single-crystal X-ray diffraction, exhibits regions of static and dynamic disorder. [] NMR crystallography and crystal structure prediction were employed to understand its complex structural features, highlighting challenges in characterizing compounds with large size, disorder, and dynamic properties. []

4-ethoxy-N-hydroxy-3-(7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide (Compound 10) and S-(2-hydroxyethyl) 4-ethoxy-3-(7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonothioate (Compound 12)

Compound Description: These two sildenafil (Viagra®) analogues were synthesized and evaluated for their mushroom tyrosinase inhibitory potential. [] They emerged as extremely potent inhibitors, with IC50 values exceeding those of standard inhibitors L-mimosine and kojic acid. [] Their potent tyrosinase inhibition suggests potential therapeutic applications in treating skin disorders associated with high melanocyte production. []

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This compound was synthesized as a potential small molecule antagonist for CCR5, a receptor involved in HIV-1 infection. [] It was characterized by NMR, MS, and IR techniques. [] This compound represents a potential candidate for drug development targeting CCR5. []

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

Compound Description: L-692,429 is an original benzolactam agonist for the ghrelin receptor, stimulating inositol phosphate turnover. [] It exhibits allosteric modulator properties by enhancing ghrelin's maximal efficacy. [] Mutation studies on the ghrelin receptor revealed crucial binding sites for L-692,429 and its allosteric modulation effects. []

N-[1(R)-1,2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677)

Compound Description: MK-677 is a spiroindoline sulfonamide agonist for the ghrelin receptor. [] Like L-692,429, it stimulates inositol phosphate turnover and acts as an allosteric modulator, enhancing ghrelin's maximal efficacy. [] Mutation studies revealed overlapping but distinct binding sites for its agonist and allosteric modulator properties on the ghrelin receptor. []

(+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) and (±)-6-carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

Compound Description: SM-130686 and SM-157740 are novel oxindole derivatives acting as agonists for the ghrelin receptor. [] They stimulate inositol phosphate turnover and, similar to L-692,429 and MK-677, exhibit allosteric modulation properties on the ghrelin receptor. [] Mutation studies highlighted shared and unique binding sites for these oxindole derivatives compared to the other agonists studied. []

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 9)

Compound Description: Identified as an impurity in Repaglinide bulk drug batches, 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide is formed during the synthesis of the anti-diabetic drug. [] Its presence highlights the importance of controlling impurity profiles in pharmaceutical manufacturing to ensure drug quality and safety. []

4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide (Impurity 13)

Compound Description: This compound was identified as another impurity in Repaglinide bulk drug batches. [] Like Impurity 9, its formation emphasizes the need for rigorous quality control in pharmaceutical synthesis to minimize the presence of unwanted byproducts. []

4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate

Compound Description: This compound, a picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, exhibits a complex crystal structure with extensive hydrogen bond interactions between the cation and anion. [] Notably, the piperidine ring adopts a slightly distorted chair conformation, and the difluorophenyl group exhibits disorder in its fluorine atom position. [] These structural features provide insights into the molecular packing and stability of this compound.

4-((1-(4-aminophenyl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Schiff base A)

Compound Description: This Schiff base, designated as A, is formed by reacting sulfadiazine with 4-aminoacetophenone. [] It serves as a crucial intermediate in the synthesis of 1,3-oxazepine and 1,3-diazepine derivatives, showcasing the versatility of Schiff bases in constructing complex heterocyclic structures. []

3-chloro-2-fluoro-N-([1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide (Compound 9)

Compound Description: Compound 9 is an arylsulfonamide derivative designed and synthesized as a potent α1A-/α1D-adrenoceptor antagonist. [] It exhibits high affinity for these receptors and demonstrates selectivity over α2-adrenoceptors. [] Furthermore, it possesses a uroselective profile, suggesting potential therapeutic applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. []

N-tert-butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides (5a-h)

Compound Description: This series of compounds was synthesized using a Palladium-catalyzed Buchwald-Hartwig type reaction. [] They were evaluated for their antibacterial and antifungal activities. [] Compounds 5d and 5e exhibited potent activity against both gram-positive and gram-negative bacteria, while 5e and 5f showed good antifungal activity. [] The study highlights the utility of this synthetic method for creating novel antimicrobial agents.

4-((1-((4-((dialkylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (4a-e)

Compound Description: These compounds were prepared via a Mannich reaction and evaluated for their antibacterial and antifungal activities. [] They feature a complex structure combining benzimidazole, oxadiazole, and sulfonamide moieties, highlighting the potential of incorporating multiple pharmacophores into a single molecule to achieve desired biological effects.

4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC) and 4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5Cl-BZ)

Compound Description: These novel isatin-sulfonamide derivatives were designed and synthesized for their potential anti-HIV activity. [] SPIII-5ME-AC was found to inhibit HIV Integrase enzymatic activity, while SPIII-5Cl-BZ exhibited significant protection against HIV-1 at subtoxic concentrations. [] These results highlight the potential of isatin-sulfonamide hybrids as anti-HIV agents.

4-(5-chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (L1)

Compound Description: This compound is a sulfonamide derived Schiff base synthesized by reacting sulfamethazine with 5-chlorosalicylaldehyde. [] Its structure was confirmed by X-ray diffraction studies. [] L1 was further complexed with various metal ions to evaluate the influence of metal coordination on its biological activities. []

Raloxifene-N-Oxide (Impurity 1)

Compound Description: Identified as an impurity in Raloxifene hydrochloride, Raloxifene-N-Oxide forms during the synthesis of this bulk drug. [] Its presence underlines the importance of identifying and characterizing impurities in pharmaceutical products to ensure their quality and safety.

Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate (PEBE, Impurity 6)

Compound Description: PEBE is another impurity identified in Raloxifene hydrochloride during its synthesis. [] Its presence, alongside other impurities, emphasizes the complexity of chemical syntheses and the potential for forming multiple byproducts that require careful monitoring and control.

1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone (HHBA, Impurity 7)

Compound Description: HHBA was identified as a novel impurity in Raloxifene hydrochloride during its synthesis. [] Its identification and characterization contribute to a better understanding of the impurity profile of this drug and the potential factors contributing to its formation.

7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone (7-MARLF, Impurity 8)

Compound Description: 7-MARLF is a novel impurity discovered in Raloxifene hydrochloride during its synthesis. [] Its complex structure and presence as an impurity emphasize the potential for forming unexpected byproducts during chemical reactions and the importance of comprehensive impurity profiling.

4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one

Compound Description: This compound is a Fab I inhibitor, which can be used to treat bacterial infections. []

Overview

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. The compound features a unique combination of functional groups, including an ethoxy group, a methyl group, a piperidine moiety, and a benzenesulfonamide structure. This intricate architecture is believed to confer specific biological activities, making it a subject of interest in various scientific fields.

Source and Classification

This compound can be classified as a sulfonamide derivative due to the presence of the benzenesulfonamide group. It is recognized under the CAS number 1234839-47-4 and has been synthesized for research purposes, particularly in the context of drug discovery and development. Its structure highlights its classification within the broader category of piperidine-containing compounds, which are often explored for their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves several key steps:

  1. Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
  2. Introduction of the Pyrazine Group: This moiety is incorporated via nucleophilic substitution reactions.
  3. Sulfonamide Formation: The final step involves reacting an intermediate with sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial production may optimize these synthetic routes using catalysts and controlled conditions to enhance yield and purity, employing techniques such as recrystallization and chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is C20H27N3O3SC_{20}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 389.5 g/mol. The compound's structure includes:

  • An ethoxy group (-OCH₂CH₃)
  • A methyl group (-CH₃)
  • A piperidine ring connected to a pyrazine moiety
  • A benzenesulfonamide core
Chemical Reactions Analysis

Reactions and Technical Details

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding sulfoxides or sulfones.
  2. Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, leading to products such as amines or alcohols.
  3. Substitution: Nucleophilic and electrophilic substitutions can occur at aromatic or heterocyclic rings under specific conditions.

The outcomes of these reactions depend on the reagents used and the reaction conditions applied.

Mechanism of Action

The mechanism of action for 4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways. This interaction is critical for its potential applications in antimicrobial or anticancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical data such as density, boiling point, and melting point are not extensively documented, some relevant properties include:

PropertyValue
Molecular FormulaC20H27N3O3SC_{20}H_{27}N_{3}O_{3}S
Molecular Weight389.5 g/mol
CAS Number1234839-47-4

These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Applications

Scientific Uses

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several notable applications:

  1. Chemistry: It serves as a building block in synthesizing more complex molecules.
  2. Biology: The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: It is explored as a possible therapeutic agent due to its ability to interact with specific biological targets.
  4. Industry: Utilized in developing new materials and chemical processes.

This compound's unique structure positions it as a valuable candidate for ongoing research in medicinal chemistry and related fields.

Properties

CAS Number

1396876-56-4

Product Name

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5

InChI

InChI=1S/C19H26N4O3S/c1-3-26-18-5-4-17(12-15(18)2)27(24,25)22-13-16-6-10-23(11-7-16)19-14-20-8-9-21-19/h4-5,8-9,12,14,16,22H,3,6-7,10-11,13H2,1-2H3

InChI Key

ONUYBJSJPUVJAM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.